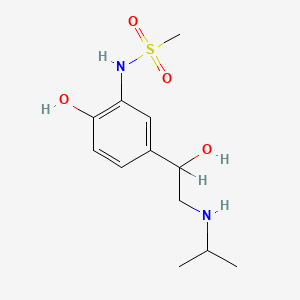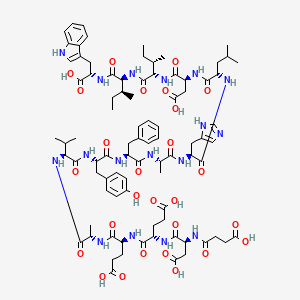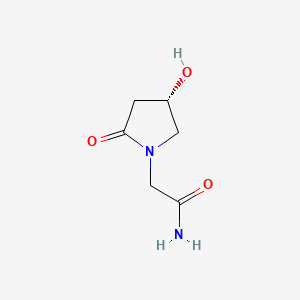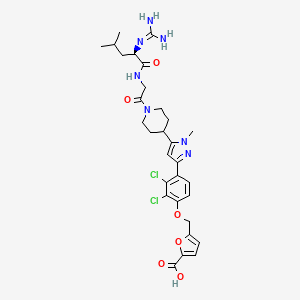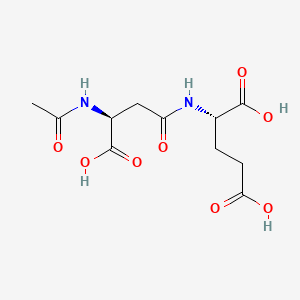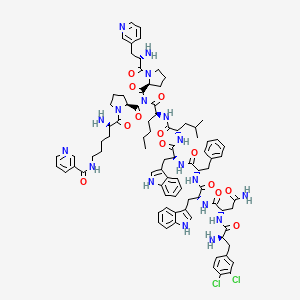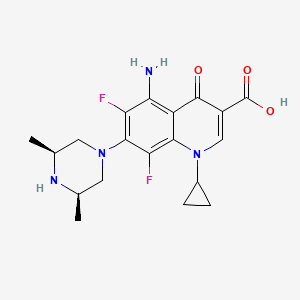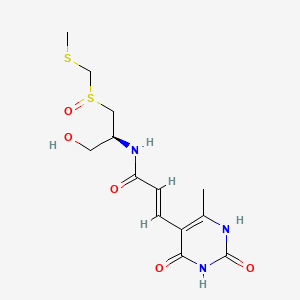
Tulathromycine A
Vue d'ensemble
Description
La tulathromycine A est un antibiotique macrolide utilisé principalement en médecine vétérinaire pour traiter les maladies respiratoires chez les bovins et les porcs. Elle est connue pour son efficacité contre un large éventail de pathogènes bactériens, notamment Mannheimia haemolytica, Pasteurella multocida et Mycoplasma bovis . Ce composé est commercialisé sous le nom commercial Draxxin et se distingue par ses propriétés à longue durée d'action, ce qui en fait un choix privilégié pour le traitement des infections respiratoires chez le bétail .
Applications De Recherche Scientifique
Tulathromycin A has a wide range of scientific research applications. In veterinary medicine, it is used to treat and prevent respiratory diseases in cattle and swine . In microbiology, it is studied for its effects on bacterial protein synthesis and its potential to combat antibiotic-resistant strains . Additionally, Tulathromycin A is used in pharmacokinetic studies to evaluate the bioequivalence of generic formulations . Its impact on human gut microbiota and antimicrobial resistance is also a subject of research .
Mécanisme D'action
Target of Action
Tulathromycin A is a macrolide antibiotic primarily used to treat bovine respiratory disease in cattle and swine respiratory disease in pigs . It has demonstrated in vitro activity against Mannheimia haemolytica, Pasteurella multocida, Histophilus somni, Mycoplasma bovis, Actinobacillus pleuropneumoniae, Mycoplasma hyopneumoniae, Haemophilus parasuis , and Bordetella bronchiseptica . These are the bacterial pathogens most commonly associated with bovine and swine respiratory disease, respectively .
Mode of Action
Macrolides like Tulathromycin A act by stimulating the dissociation of peptidyl-tRNA from the ribosome during the translocation process . This interaction inhibits bacterial protein synthesis, leading to the cessation of microbial growth.
Biochemical Pathways
faecalis .
Pharmacokinetics
It’s known that macrolides are generally characterized by rapid absorption, extensive distribution to tissues, and slow elimination . These properties contribute to the high and persistent tissue levels observed in domestic animals .
Result of Action
The primary result of Tulathromycin A’s action is the effective treatment of respiratory diseases in cattle and swine. By inhibiting protein synthesis in bacteria, Tulathromycin A prevents the bacteria from growing and reproducing, thereby helping to eliminate the infection .
Action Environment
The effectiveness of Tulathromycin A can be influenced by various environmental factors. For instance, the presence of other bacteria can affect the drug’s efficacy. It’s also worth noting that increasing bacterial resistance to a number of antimicrobial agents has been observed, although only a few Tulathromycin-resistant strains of P. multocida and M. haemolytica have been reported so far .
Analyse Biochimique
Biochemical Properties
. These are molecules or a portion of a molecule composed of amino-modified sugars. Tulathromycin A interacts with bacterial ribosomes, inhibiting protein synthesis . The nature of these interactions is primarily inhibitory.
Cellular Effects
Tulathromycin A has been found to exhibit potent anti-inflammatory and immunomodulating properties in cattle and pigs . In porcine macrophages infected with porcine reproductive and respiratory syndrome virus, Tulathromycin A has shown to inhibit virus-induced necrosis and attenuate virus-induced macrophage pro-inflammatory signaling .
Molecular Mechanism
It is known that it inhibits protein synthesis by targeting bacterial ribosomes . This inhibition is likely due to the binding of Tulathromycin A to the ribosome, preventing the formation of new proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, high levels of Tulathromycin A (10 and 100 μg/mL) may disturb the colonization resistance of human gut microbiota and select antimicrobial resistant E. faecalis . Low levels of Tulathromycin A did not exhibit microbiological hazard on resistance selection and colonization resistance .
Dosage Effects in Animal Models
In animal models, the effects of Tulathromycin A vary with different dosages. For example, in a study on the pharmacokinetic/pharmacodynamic relationships of Tulathromycin against Pasteurella multocida in piglets, the ratio of 24-h area under the concentration–time curve to minimum inhibitory concentration [AUC (0-24h) /MIC] was recognized as an important parameter of Tulathromycin for antibacterial efficiency .
Metabolic Pathways
It is known that Tulathromycin A is excreted primarily unchanged in feces (2/3) and in urine (1/3), suggesting that it may reach the human colon and retain its antimicrobial activity .
Transport and Distribution
Tulathromycin A is characterized by rapid absorption, high bioavailability, a long elimination half-life, significant tissue distribution, and high cell infiltration . These properties suggest that Tulathromycin A is widely distributed within cells and tissues.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse de la tulathromycine A implique plusieurs étapes clés, en commençant par l'azithromycine A comme matière première. Le procédé comprend la protection des groupes 2'-hydroxy et 6'-amino de l'azithromycine A à l'aide de dicarbonate de di-tert-butyle pour obtenir une azithromycine A doublement protégée . Cette étape est suivie d'une oxydation de Swern pour convertir le groupe 4"-hydroxy en cétone. Les dernières étapes impliquent l'addition d'ouverture de cycle de la n-propylamine dans un solvant organique, tel que le 1,2-propanediol, pour obtenir la this compound .
Méthodes de production industrielle : La production industrielle de la this compound est conçue pour obtenir une pureté et un rendement élevés. Le procédé comprend généralement des étapes de recristallisation pour garantir les niveaux de pureté souhaités. La première étape de cristallisation est réalisée à des températures comprises entre 35 et 45 °C pendant 0,5 à 3 heures, suivie d'une étape tardive à des températures comprises entre 0 et 35 °C pendant une durée similaire . Cette méthode garantit que le produit final répond aux normes pharmaceutiques requises.
Analyse Des Réactions Chimiques
Types de réactions : La tulathromycine A subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Une réaction notable est la formation de complexes de transfert de charge avec des accepteurs d'électrons tels que la 2,5-dihydroxy-3,6-dichlorocyclohexa-2,5-diène-1,4-dione et la 2,3-dichloro-5,6-dicyano-p-benzoquinone .
Réactifs et conditions courants : Les réactifs courants utilisés dans les réactions impliquant la this compound comprennent l'acétonitrile comme solvant pour les réactions de transfert de charge. Les conditions de ces réactions impliquent généralement la température ambiante et la pression atmosphérique .
Principaux produits : Les principaux produits formés à partir de ces réactions sont les complexes de transfert de charge, qui se caractérisent par leurs bandes d'absorption distinctes en spectrophotométrie UV-Vis .
Applications de la recherche scientifique
La this compound a un large éventail d'applications de recherche scientifique. En médecine vétérinaire, elle est utilisée pour traiter et prévenir les maladies respiratoires chez les bovins et les porcs . En microbiologie, elle est étudiée pour ses effets sur la synthèse des protéines bactériennes et son potentiel à lutter contre les souches résistantes aux antibiotiques . De plus, la this compound est utilisée dans les études pharmacocinétiques pour évaluer la bioéquivalence des formulations génériques . Son impact sur le microbiote intestinal humain et la résistance aux antimicrobiens fait également l'objet de recherches .
Mécanisme d'action
Le mécanisme d'action de la this compound implique la liaison à la sous-unité 50S du ribosome bactérien, inhibant ainsi la synthèse des protéines . Cette action empêche la croissance et la réplication des bactéries, ce qui la rend efficace contre un large éventail de pathogènes bactériens. La structure unique du composé, qui comprend un cycle macrolide à 15 membres, lui permet d'atteindre des concentrations tissulaires élevées et une activité prolongée .
Comparaison Avec Des Composés Similaires
La tulathromycine A fait partie de la classe des antibiotiques macrolides, qui comprend également l'érythromycine et l'azithromycine. Comparée à ces composés, la this compound a un spectre d'activité plus large et une durée d'action plus longue . Sa structure unique, qui comprend trois atomes d'azote chargés, la distingue des autres macrolides et contribue à ses propriétés pharmacocinétiques améliorées .
Liste des composés similaires :- Érythromycine
- Azithromycine
- Clarithromycine
- Tylosine
La this compound se distingue par son efficacité dans les applications vétérinaires et sa capacité à maintenir des concentrations tissulaires élevées sur des périodes prolongées .
Propriétés
IUPAC Name |
(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyl-5-(propylaminomethyl)oxan-2-yl]oxy-3,5,8,10,12,14-hexamethyl-1-oxa-6-azacyclopentadecan-15-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H79N3O12/c1-15-17-42-22-41(50)28(8)53-31(20-39(41,10)51-14)55-33-25(5)35(56-37-32(45)29(44(12)13)18-24(4)52-37)38(9,48)19-23(3)21-43-27(7)34(46)40(11,49)30(16-2)54-36(47)26(33)6/h23-35,37,42-43,45-46,48-50H,15-22H2,1-14H3/t23-,24-,25+,26-,27-,28+,29+,30-,31+,32-,33+,34-,35-,37+,38-,39-,40-,41+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUARTUJKFNAVIK-QPTWMBCESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1(C(OC(CC1(C)OC)OC2C(C(C(CC(CNC(C(C(C(OC(=O)C2C)CC)(C)O)O)C)C)(C)O)OC3C(C(CC(O3)C)N(C)C)O)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCNC[C@@]1([C@@H](O[C@H](C[C@@]1(C)OC)O[C@H]2[C@@H]([C@H]([C@](C[C@H](CN[C@@H]([C@H]([C@]([C@H](OC(=O)[C@@H]2C)CC)(C)O)O)C)C)(C)O)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H79N3O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60274184 | |
| Record name | Tulathromycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60274184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
806.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
217500-96-4 | |
| Record name | Tulathromycin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=217500-96-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tulathromycin A [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0217500964 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tulathromycin A | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11474 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tulathromycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60274184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TULATHROMYCIN A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/897A3KN7AP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


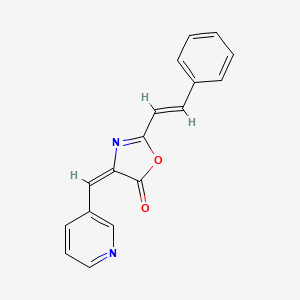

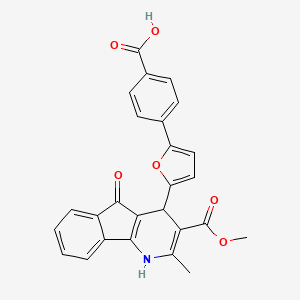
![2-[(5E)-5-[[5-(3-chlorophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanesulfonic acid](/img/structure/B1681960.png)

